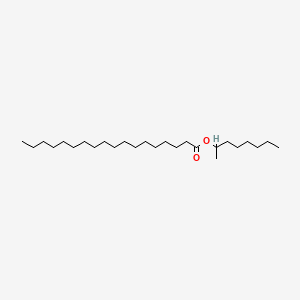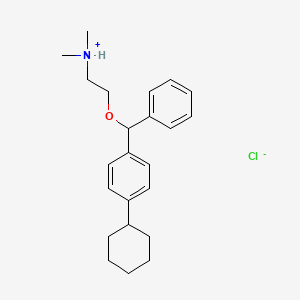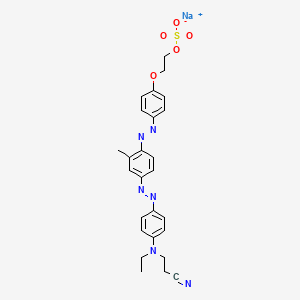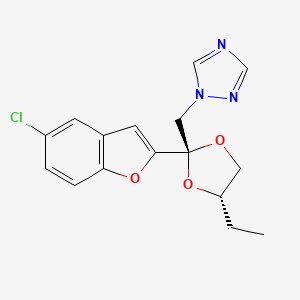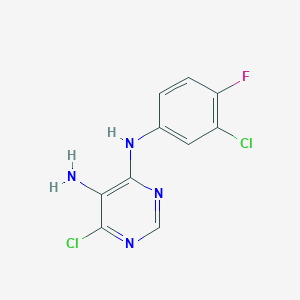
4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)- is a chemical compound with significant importance in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)- typically involves the reaction of appropriate pyrimidine derivatives with chlorinating and fluorinating agents under controlled conditions. The process may include steps such as:
Nitration: Introduction of nitro groups to the pyrimidine ring.
Reduction: Conversion of nitro groups to amino groups.
Halogenation: Introduction of chlorine and fluorine atoms using reagents like thionyl chloride or sulfuryl chloride for chlorination and fluorine gas or fluorinating agents for fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 6-Chloro-N4-methyl-4,5-pyrimidinediamine
- 6-Chloro-N4-propylpyrimidine-4,5-diamine
- 6-Chloro-N4-(4-chlorophenyl)-4,5-pyrimidinediamine
Comparison: Compared to these similar compounds, 4,5-Pyrimidinediamine, 6-chloro-N4-(3-chloro-4-fluorophenyl)- is unique due to the presence of both chlorine and fluorine atoms, which may enhance its reactivity and potential applications. The specific substitution pattern also contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7Cl2FN4 |
|---|---|
Molekulargewicht |
273.09 g/mol |
IUPAC-Name |
6-chloro-4-N-(3-chloro-4-fluorophenyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H7Cl2FN4/c11-6-3-5(1-2-7(6)13)17-10-8(14)9(12)15-4-16-10/h1-4H,14H2,(H,15,16,17) |
InChI-Schlüssel |
KIJUIJDDPVFIAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=C(C(=NC=N2)Cl)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



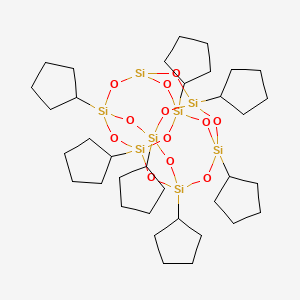
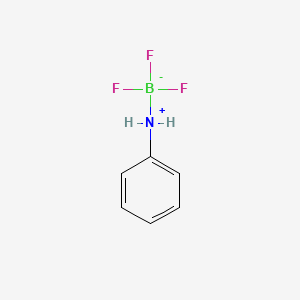
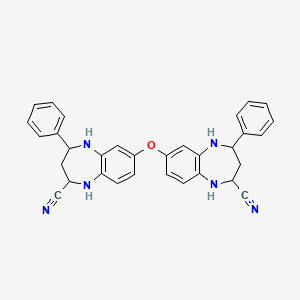
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
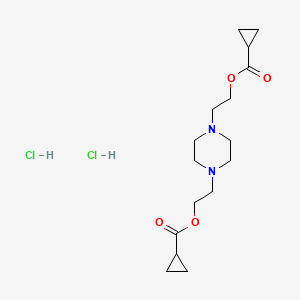

![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
